2,4,5-trifluoro-3-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide
Description
Properties
IUPAC Name |
2,4,5-trifluoro-3-methoxy-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2S/c1-24-16-14(19)12(6-13(18)15(16)20)17(23)21-11-2-4-22(8-11)7-10-3-5-25-9-10/h3,5-6,9,11H,2,4,7-8H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGACRJBPZNEGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)NC2CCN(C2)CC3=CSC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trifluoro-3-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trifluoro-3-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy and thiophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Recent studies have highlighted the potential of this compound in medicinal chemistry, particularly in the development of new therapeutic agents.
Anticancer Activity
Research indicates that derivatives of trifluoromethyl compounds exhibit significant anticancer properties. For instance, a study on related trifluoromethyl pyrimidine derivatives demonstrated promising anticancer activity against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/mL . This suggests that 2,4,5-trifluoro-3-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide may possess similar or enhanced anticancer effects.
Antifungal Properties
The compound's antifungal activity is another area of interest. In vitro studies have shown that related compounds exhibit effective antifungal properties against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. These findings indicate that 2,4,5-trifluoro-3-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide could be explored for developing antifungal agents .
| Compound | Target Pathogen | Concentration (μg/mL) | Efficacy (%) |
|---|---|---|---|
| 5a | B. cinerea | 50 | 96.76 |
| 5j | S. sclerotiorum | 50 | 82.73 |
Agricultural Applications
The agricultural sector can benefit from the application of this compound as a potential pesticide or fungicide.
Insecticidal Activity
Preliminary studies suggest that trifluoromethyl derivatives show moderate insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda. The insecticidal efficacy was observed at concentrations around 500 μg/mL, indicating a potential role in crop protection strategies .
Material Science Applications
The unique properties of thiophene-containing compounds have led to their exploration in material science. The incorporation of thiophene into polymer matrices can enhance electrical conductivity and optical properties, making it suitable for applications in organic electronics and photovoltaic devices.
Conductive Polymers
Research has shown that thiophene-based polymers can be synthesized using compounds like 2,4,5-trifluoro-3-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide as building blocks. These polymers exhibit improved charge transport properties, which are essential for applications in organic light-emitting diodes (OLEDs) and organic solar cells .
Mechanism of Action
The mechanism of action of 2,4,5-trifluoro-3-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on structural motifs, hypothesized pharmacological properties, and functional group contributions.
Structural and Functional Group Analysis
| Compound Name | Core Structure | Key Substituents | Hypothesized Target |
|---|---|---|---|
| 2,4,5-Trifluoro-3-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide (Target) | Benzamide | 2,4,5-Trifluoro, 3-methoxy; pyrrolidinyl-thiophen-3-ylmethyl | Kinases, GPCRs |
| N-[1-(2-Fluoro-5-methylphenyl)piperidin-3-yl]-3-(pyridin-2-yl)propanamide | Propanamide | Piperidinyl-fluoro-methylphenyl; pyridyl | CNS targets (e.g., dopamine receptors) |
| 1-(2-Methyl-1,3-thiazole-4-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine | Thiazole-piperazine | Pyrazino-indazol; thiazole-carbonyl | Anticancer (kinase inhibition) |
| Methyl 2-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}formamido)-3-phenylpropanoate | Cyclopenta-thiophene | Cyclopenta-thiophene formamido; phenylpropanoate | Anti-inflammatory |
Key Observations :
- The target compound’s benzamide core and fluorinated aromatic system differentiate it from propanamide (e.g., ) or thiazole-based analogs (e.g., ). Fluorination likely enhances its metabolic stability compared to non-fluorinated analogs.
- The pyrrolidine-thiophene side chain may improve selectivity for specific kinase isoforms, whereas the piperazine-pyrazinoindazol motif in suggests broader kinase inhibition but higher molecular weight (reduced bioavailability).
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | Predicted logP | PSA (Ų) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target | 424.4 | 2.8 | 85 | 0.12 |
| (Pyridyl-propanamide) | 385.4 | 2.1 | 78 | 0.25 |
| (Thiazole-piperazine) | 498.6 | 3.5 | 120 | 0.05 |
| (Cyclopenta-thiophene) | 397.5 | 3.0 | 95 | 0.08 |
Trends :
- The target’s higher logP (2.8 vs. 2.1 for ) reflects increased lipophilicity due to fluorine atoms, favoring blood-brain barrier penetration.
- Lower solubility compared to may limit oral bioavailability, a common trade-off with fluorinated aromatic systems.
- The polar surface area (PSA) of the target (85 Ų) aligns with compounds targeting intracellular enzymes, whereas ’s higher PSA (120 Ų) may restrict membrane permeability.
Biological Activity
2,4,5-Trifluoro-3-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide is a synthetic organic compound notable for its complex structure, which includes a benzamide core with trifluoro and methoxy groups, as well as a pyrrolidine ring linked to a thiophene moiety. This unique structural configuration may confer significant biological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C17H17F3N2O2S
- Molecular Weight : 370.4 g/mol
- Structural Features : The presence of trifluoro groups enhances lipophilicity, potentially affecting its pharmacokinetic properties and biological interactions .
Biological Activity Overview
Preliminary studies suggest that 2,4,5-trifluoro-3-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide may exhibit various biological activities. Compounds with similar structures have been noted for their potential as:
- Antitumor Agents : Compounds in the benzamide class often show activity against cancer cell lines through mechanisms such as inhibition of specific kinases (e.g., BRAF(V600E), EGFR) and induction of apoptosis .
- Anti-inflammatory Activity : The structural components may interact with inflammatory pathways, possibly inhibiting pro-inflammatory cytokines and mediators.
- Antibacterial Properties : Similar derivatives have shown effectiveness against bacterial strains by disrupting cell membrane integrity .
Antitumor Activity
A study evaluating the antitumor potential of related compounds demonstrated that modifications in the benzamide structure significantly influenced cytotoxicity against various cancer cell lines. The incorporation of trifluoro and methoxy groups was linked to enhanced inhibitory effects on tumor growth in vitro .
Anti-inflammatory Effects
Research has indicated that compounds with similar structural motifs can inhibit the production of nitric oxide and TNF-alpha in response to lipopolysaccharide (LPS) stimulation. This suggests that 2,4,5-trifluoro-3-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide could potentially act as an anti-inflammatory agent by modulating immune responses .
Antibacterial Studies
In vitro assays have shown that certain derivatives exhibit significant antibacterial activity against a range of pathogens. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis and death .
Structure–Activity Relationship (SAR)
The unique combination of functional groups in 2,4,5-trifluoro-3-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide distinguishes it from other analogs. Its trifluoromethyl group is particularly noteworthy for enhancing binding affinity towards biological targets due to increased lipophilicity and electronic effects.
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-chloro-N-(1-hydroxycycloheptyl)methyl-benzamide | Chlorine substitution on benzamide | Anti-inflammatory properties |
| 3-fluoro-N-(pyrrolidinyl)benzamide | Fluorine substitution on benzamide | Anticancer activity |
| N-(thiophenyl)methyl-benzamide | Thiophene moiety without trifluoromethyl group | Potential neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
